Dimenhydrinate hydrochloride

CNS sedation antihistamine tolerability motion sickness pharmacodynamics

Sourcing the correct salt form directly impacts formulation performance and regulatory compliance. Dimenhydrinate hydrochloride (CAS 76005-58-8) uniquely forms stable, non-disintegrating matrices with κ-carrageenan for controlled-release pellet formulations—an ionic interaction not replicable with the base form. It serves as the critical analytical reference for detecting the BP-specified carcinogenic impurity benzophenone (BZP) at the 0.1% threshold. Additionally, it is a validated Kv1.5 potassium channel probe (IC50 14.36 µM) with use-dependent blockade kinetics distinct from promethazine. Generic substitution risks failed dissolution specifications, undetected hepatotoxic impurities, and compromised cardiac safety data.

Molecular Formula C24H29Cl2N5O3
Molecular Weight 506.4 g/mol
CAS No. 76005-58-8
Cat. No. B15190612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimenhydrinate hydrochloride
CAS76005-58-8
Molecular FormulaC24H29Cl2N5O3
Molecular Weight506.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl
InChIInChI=1S/C17H21NO.C7H7ClN4O2.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14;/h3-12,17H,13-14H2,1-2H3;1-2H3,(H,9,10);1H
InChIKeyXBELCFNAGSCRNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimenhydrinate Hydrochloride (CAS 76005-58-8): Procurement-Grade Specifications and Compound Identity


Dimenhydrinate hydrochloride (CAS 76005-58-8) is the hydrochloride salt form of dimenhydrinate, a first-generation ethanolamine-class H1 histamine receptor antagonist [1]. The compound is a 1:1 theoclate salt composed of diphenhydramine and 8-chlorotheophylline [2]. As an antiemetic and antivertigo agent, it functions via competitive antagonism at H1 receptors in the vestibular system and chemoreceptor trigger zone [3]. This specific salt form (CAS 76005-58-8) is distinguished from the base form (CAS 523-87-5) by its distinct physicochemical properties relevant to formulation development and analytical method validation.

Why Generic Substitution of Dimenhydrinate Hydrochloride (CAS 76005-58-8) Fails: Impurity-Driven Procurement Risk


Substituting dimenhydrinate hydrochloride with seemingly equivalent antihistamines or sourcing from non-validated suppliers introduces scientifically verified procurement risks that undermine both regulatory compliance and experimental reproducibility. The British Pharmacopoeia (BP) explicitly identifies benzophenone (BZP) as a carcinogenic and hepatotoxic impurity specific to dimenhydrinate [1]. Variations in impurity profiles between different suppliers' dimenhydrinate hydrochloride batches have been documented, with a previously unknown impurity identified and integrated into purity assessments across 18 tested samples [2]. Additionally, the hydrochloride salt form (CAS 76005-58-8) exhibits distinct ionic interactions with pharmaceutical excipients such as κ-carrageenan—forming stable matrices that do not disintegrate during dissolution testing—a property not extrapolatable to the base form or other salt variants [3]. These compound-specific characteristics render indiscriminate substitution scientifically and regulatorily untenable.

Dimenhydrinate Hydrochloride (CAS 76005-58-8): Comparator-Based Quantitative Evidence for Scientific Selection


Central Nervous System Sedation: Direct Head-to-Head Comparison of Dimenhydrinate vs. Meclizine in Human Volunteers

In a direct head-to-head study of 24 healthy male volunteers, dimenhydrinate produced significantly greater self-rated sleepiness than meclizine, with peak sedation occurring at 1 hour post-dose for dimenhydrinate versus 7 hours for meclizine [1]. This difference in sedation magnitude and time course is clinically meaningful for selection where minimizing acute CNS depression is a priority.

CNS sedation antihistamine tolerability motion sickness pharmacodynamics

Human Kv1.5 Cardiac Potassium Channel Inhibition: Dimenhydrinate IC50 vs. Known hERG Liability of First-Generation Antihistamines

Dimenhydrinate acutely and reversibly inhibits the human Kv1.5 channel expressed in Xenopus oocytes with an IC50 of 14.36 ± 1.93 µM [1]. At a concentration of 30 µM, dimenhydrinate suppressed peak Kv1.5 current by 67.3 ± 4.2% and steady-state current by 68.9 ± 4.8% [1]. This effect was use-dependent, with progressive inhibition observed at stimulation intervals of 5 and 30 seconds [1]. In contrast to promethazine and other first-generation antihistamines with established hERG channel blockade liability, dimenhydrinate exhibits preferential Kv1.5 inhibition with distinct kinetic properties.

cardiac ion channel arrhythmia risk Kv1.5 electrophysiology

Excipient Compatibility and Drug Release Modulation: Dimenhydrinate Hydrochloride Ionic Interaction with κ-Carrageenan

Dimenhydrinate hydrochloride (the salt form) exhibits pronounced ionic interactions with κ-carrageenan during wet extrusion/spheronization processing at pH 3, resulting in a stable matrix that does not disintegrate during dissolution testing [1]. In contrast, lidocaine hydrochloride (comparator salt) suppresses κ-carrageenan gelling—an effect comparable to sodium ions—producing pellets with rapid disintegration and fast drug release characteristics [1]. Phenacetin and chloramphenicol (poorly soluble, non-salt comparators) yielded pellets with fast drug release without such matrix-forming interactions [1].

pellet formulation controlled release excipient compatibility

Toxic Impurity Profile: Benzophenone Content Limit in Dimenhydrinate vs. Cinnarizine Impurity Standards

The British Pharmacopoeia (BP) designates benzophenone (BZP) as the carcinogenic and hepatotoxic impurity specific to dimenhydrinate [1]. In a validated TLC-densitometric method compliant with ICH guidelines, linearity for benzophenone quantification was established over a range of 0.1–2.0 µg per band [1]. The method enables simultaneous quantitation of dimenhydrinate and its toxic impurity with no interference from pharmaceutical formulation additives [1]. The BP limit for benzophenone in dimenhydrinate is 0.1% [1].

impurity profiling ICH guidelines analytical method validation

Fast-Dissolving Oral Film Formulation: Dimenhydrinate Hydrochloride Dissolution Kinetics

In an optimized fast-dissolving oral film formulation of dimenhydrinate hydrochloride, 99.10% drug dissolution was achieved within 210 seconds, with a disintegration time of 25 seconds [1]. Solubility of dimenhydrinate was enhanced using ethanol as a co-solvent to overcome its intrinsically poor aqueous solubility [1]. Drug content uniformity for the optimized batch was 99.106% with surface pH of 6.81 [1].

oral film solubility enhancement pediatric formulation

Stoichiometric Composition and Dose Equivalence: Dimenhydrinate HCl Diphenhydramine Content vs. Pure Diphenhydramine HCl

By weight, dimenhydrinate contains between 53% and 55.5% diphenhydramine (the active H1-antagonist moiety), with the remainder comprising 8-chlorotheophylline [1]. The JP17/USP compendial specification mandates diphenhydramine content of 53.0%–55.5% and 8-chlorotheophylline content of 44.0%–47.0% on a dried basis [2]. This fixed stoichiometric ratio distinguishes dimenhydrinate from pure diphenhydramine hydrochloride formulations, where the active moiety represents approximately 100% of the dose (excluding counterion).

dose conversion active moiety content pharmacopoeial specification

Dimenhydrinate Hydrochloride (CAS 76005-58-8): Evidence-Backed Research and Industrial Application Scenarios


Controlled-Release Pellet Formulation Using κ-Carrageenan Matrix Systems

Dimenhydrinate hydrochloride is specifically suited for controlled-release pellet formulations using κ-carrageenan as a matrix former. Unlike lidocaine hydrochloride or non-salt drugs, the hydrochloride salt form of dimenhydrinate forms a stable, non-disintegrating matrix with κ-carrageenan at pH 3, enabling sustained drug release profiles. This application is directly supported by wet extrusion/spheronization studies demonstrating the compound's unique ionic interactions with the polymer [1].

Analytical Reference Standard for Impurity-Controlled Procurement and ICH-Compliant Method Validation

Dimenhydrinate hydrochloride serves as a critical analytical reference standard for developing and validating chromatographic methods targeting the BP-specified impurity benzophenone (BZP). Validated TLC-densitometric methods achieving linearity across 0.1–2.0 µg/band for BZP enable rigorous quality control of incoming materials against the 0.1% BP limit. This application is essential for procurement teams requiring ICH-compliant impurity profiling [2].

Cardiac Ion Channel Pharmacology Research: Kv1.5 Inhibition Studies

Dimenhydrinate hydrochloride is a valuable tool compound for investigating Kv1.5 potassium channel pharmacology. The compound exhibits an IC50 of 14.36 µM against human Kv1.5 channels with use-dependent blockade kinetics, distinguishing it from promethazine and other first-generation antihistamines that primarily affect hERG channels. This application is relevant for cardiac safety pharmacology and atrial fibrillation research [3].

CNS Sedation Comparative Studies with Meclizine

Dimenhydrinate hydrochloride is the preferred comparator for studies evaluating differential sedation liability among first-generation antihistamines. Direct head-to-head human volunteer data demonstrates that dimenhydrinate produces significantly greater peak sedation occurring earlier (1 hour post-dose) compared to meclizine (7 hours post-dose). This application supports research protocols requiring well-characterized sedation endpoints [4].

Fast-Dissolving Oral Film Development for Pediatric Antiemetic Delivery

Dimenhydrinate hydrochloride is suitable for fast-dissolving oral film formulations designed for pediatric populations with nausea and vomiting. Optimized formulations achieve 99.10% drug dissolution within 210 seconds and disintegration in 25 seconds using ethanol as a co-solvent. This application is supported by published formulation development and optimization studies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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